1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine

Catalog No.
S6632667
CAS No.
1240567-35-4
M.F
C14H14F6N2O
M. Wt
340.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpipera...

CAS Number

1240567-35-4

Product Name

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(3-methylpiperazin-1-yl)methanone

Molecular Formula

C14H14F6N2O

Molecular Weight

340.26 g/mol

InChI

InChI=1S/C14H14F6N2O/c1-8-7-22(3-2-21-8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3

InChI Key

WHJQNVUBHSOTRI-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is an organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzoyl group. The compound has a Chemical Abstracts Service (CAS) number of 1240567-35-4 and a molecular formula of C14H14F6N2O, with a molecular weight of 340.26 g/mol . The presence of trifluoromethyl groups enhances its lipophilicity, making it potentially useful in various chemical applications.

The chemical reactivity of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine can be attributed to the electrophilic nature of the carbonyl group in the benzoyl moiety. This compound may undergo various reactions typical for piperazine derivatives, including:

  • Nucleophilic substitution: The piperazine nitrogen can act as a nucleophile, facilitating substitutions with electrophiles.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or other functional groups under appropriate conditions.
  • Condensation reactions: It can participate in condensation reactions with amines or other nucleophiles.

While specific biological activities for 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including:

  • Antidepressant effects: Some piperazine derivatives have shown potential as antidepressants.
  • Antimicrobial properties: Similar compounds have displayed activity against various bacterial strains.
  • CNS activity: Piperazine derivatives are frequently explored for their effects on the central nervous system.

The synthesis of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine typically involves multi-step synthetic routes. A general method may include:

  • Formation of the benzoyl derivative: Start with the appropriate benzoyl chloride and react it with a suitable piperazine derivative.
  • Substitution reaction: Introduce the trifluoromethyl groups through electrophilic fluorination or using trifluoromethylating agents.
  • Final purification: Purify the compound using techniques such as recrystallization or chromatography.

Detailed synthetic procedures may vary based on available reagents and desired yields.

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has potential applications in several fields:

  • Pharmaceutical development: As a lead compound in drug discovery due to its unique structural features and potential biological activity.
  • Material science: Its fluorinated nature may lend itself to applications in developing advanced materials with specific thermal or chemical stability.
  • Chemical synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine focus on its binding affinities and interactions with biological targets. These studies typically utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with various receptors or enzymes.
  • In vitro assays: To evaluate its effects on cell lines or isolated biological systems.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural features with 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine. Notable examples include:

Compound NameCAS NumberStructural Features
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine1240566-69-1Similar benzoyl and piperazine structure but different substitution on the piperazine ring.
1-[3,5-Bis(trifluoromethyl)benzoyl]-4-(4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl)piperazineN/AContains thiazole substituent instead of methyl on the piperazine ring.
1-[3-(trifluoromethyl)phenyl]piperazineN/ALacks the bis(trifluoromethyl) substitution but retains piperazine core.

The uniqueness of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine lies in its specific combination of trifluoromethyl groups and the piperazine structure, which may confer distinct physicochemical properties and biological activities compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

340.10103205 g/mol

Monoisotopic Mass

340.10103205 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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